Dibenzofuran, dichloromethoxy-

Description

Contextualization within Dibenzofuran (B1670420) Chemistry and Heterocyclic Aromatic Compounds

Dibenzofurans are a class of organic compounds that feature a central furan (B31954) ring fused to two benzene (B151609) rings. nih.gov This tricyclic structure places them within the broader category of heterocyclic aromatic compounds, which are integral to numerous natural products and synthetic materials. ekb.egresearchgate.net The dibenzofuran framework is known for its thermal stability and is a key structural motif in various biologically active molecules and functional materials. ekb.egbiointerfaceresearch.com

Dichloromethoxy-substituted dibenzofurans are specific derivatives where the dibenzofuran backbone is functionalized with both chlorine atoms and methoxy (B1213986) groups. This substitution pattern significantly influences the electronic properties, solubility, and reactivity of the parent molecule, creating a unique chemical entity with distinct characteristics. nih.gov

Structural Characteristics and Chemical Space for Dichloromethoxy-Substituted Congeners

The fundamental structure of a dichloromethoxy-dibenzofuran consists of the planar dibenzofuran ring system with the addition of two chlorine atoms and one methoxy group. The specific positioning of these substituents on the aromatic rings gives rise to a wide array of possible isomers, each with potentially different physical and chemical properties. The location of the electron-withdrawing chlorine atoms and the electron-donating methoxy group can profoundly affect the molecule's polarity, reactivity in electrophilic or nucleophilic substitution reactions, and its potential for intermolecular interactions.

The table below illustrates the basic properties of the parent dibenzofuran molecule, which forms the core of its dichloromethoxy-substituted derivatives.

| Property | Value |

| Chemical Formula | C₁₂H₈O |

| Molar Mass | 168.19 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 81 to 85 °C |

| Boiling Point | 285 °C |

| Solubility in water | Insoluble |

Data for the parent compound, Dibenzofuran.

Research Significance in Advanced Chemical Synthesis and Materials Science Precursors

Dibenzofuran derivatives are valuable precursors in the synthesis of more complex molecules, including pharmaceuticals and materials for electronic applications. ekb.egbiointerfaceresearch.com The functional groups on dichloromethoxy-dibenzofurans offer reactive sites for further chemical modifications. For instance, the methoxy group can potentially be cleaved to a hydroxyl group, providing a handle for esterification or etherification reactions. The chlorine atoms can be displaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the construction of larger, more complex molecular architectures. organic-chemistry.org

These synthetic possibilities make dichloromethoxy-dibenzofurans attractive building blocks for creating novel organic materials with tailored electronic or optical properties. nih.gov Their rigid, planar structure is a desirable feature for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Emergence as a Subject of Environmental and Mechanistic Research

The presence of chlorine atoms in dichloromethoxy-dibenzofurans raises environmental interest, as chlorinated aromatic compounds are often persistent organic pollutants (POPs). mdpi.com Research in this area focuses on understanding how these compounds are formed and how they behave in the environment.

Dichloromethoxy-dibenzofurans are not typically produced intentionally but are thought to be formed as unintentional byproducts in various industrial and combustion processes. nih.gov The formation of related polychlorinated dibenzofurans (PCDFs) is well-documented and is believed to occur through several pathways, including:

Precursor formation: Chlorinated phenols can act as precursors, undergoing condensation reactions to form PCDFs. nih.govcapes.gov.br It is plausible that dichloromethoxyphenols could similarly lead to the formation of dichloromethoxy-dibenzofurans.

De novo synthesis: In the presence of a chlorine source and a carbon source at elevated temperatures, such as in waste incineration, complex reactions can lead to the formation of a variety of chlorinated aromatic compounds. capes.gov.br

Combustion processes: The combustion of organic matter in the presence of chlorine can generate a range of chlorinated compounds. biointerfaceresearch.com Uncontrolled combustion, such as biomass burning, is a significant source of related pollutants like PCDD/Fs. mdpi.com

The study of these formation mechanisms is crucial for developing strategies to minimize the release of these potentially harmful compounds into the environment.

Once released into the environment, dichloromethoxy-dibenzofurans can undergo various transformation processes. The primary pathways of environmental transformation include:

Atmospheric Oxidation: In the atmosphere, these compounds can react with hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation process. nih.gov The reaction mechanisms can be complex and differ from those of simpler aromatic compounds. nih.gov

Biodegradation: Certain microorganisms have been shown to degrade chlorinated dibenzofurans. nih.gov These bacteria often possess specialized enzymes, such as dioxygenases, that can break down the aromatic rings. nih.gov The degradation of dichloromethoxy-dibenzofurans would likely depend on the specific isomer and the metabolic capabilities of the microbial community.

Photodegradation: Sunlight can also play a role in the breakdown of these compounds, particularly in the upper layers of water bodies or on surfaces. nih.gov

Understanding these transformation pathways is essential for predicting the environmental fate and persistence of dichloromethoxy-dibenzofurans.

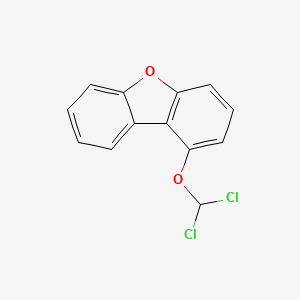

Structure

2D Structure

3D Structure

Properties

CAS No. |

107819-07-8 |

|---|---|

Molecular Formula |

C13H8Cl2O2 |

Molecular Weight |

267.10 g/mol |

IUPAC Name |

1-(dichloromethoxy)dibenzofuran |

InChI |

InChI=1S/C13H8Cl2O2/c14-13(15)17-11-7-3-6-10-12(11)8-4-1-2-5-9(8)16-10/h1-7,13H |

InChI Key |

LGSCWOPNJXNRNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3OC(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Dichloromethoxy Substituted Dibenzofurans

Direct Synthesis Approaches for Dibenzofuran (B1670420) Core Structures

The construction of the tricyclic dibenzofuran framework is a well-established area of organic synthesis, with several powerful catalytic methods available.

Palladium catalysis is a cornerstone for the formation of dibenzofuran structures, offering high efficiency and functional group tolerance. One prominent method is the palladium-catalyzed C-H activation/C-O cyclization. wikipedia.org This approach can involve the intramolecular cyclization of diaryl ethers. For instance, o-iododiaryl ethers can be efficiently cyclized to dibenzofurans using a reusable Pd/C catalyst under ligand-free conditions. researchgate.net Another advanced strategy involves a phenol-directed C-H activation/C-O cyclization, which proceeds through a Pd(0)/Pd(II) catalytic cycle using air as the oxidant. wikipedia.org This reaction is versatile and complements other synthetic methods for creating substituted dibenzofurans. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Dibenzofuran Synthesis

| Starting Material | Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|

| o-Iododiaryl ether | Pd/C | Intramolecular C-O Cyclization | researchgate.net |

| 2-Arylphenol | Pd(OAc)₂ / Air | Phenol-Directed C-H Activation/C-O Cyclization | wikipedia.org |

| Diaryl ether ortho-diazonium salt | Pd(OAc)₂ | Intramolecular Cyclization | researchgate.net |

The Ullmann condensation is a classical and robust method for forming C-O bonds, making it highly suitable for the intramolecular cyclization step in dibenzofuran synthesis. dntb.gov.ua This approach typically involves the cyclization of 2-halobiaryls or related structures. Copper-catalyzed intramolecular O-arylation of 2-(2'-haloaryl)phenols is a direct route to the dibenzofuran scaffold. researchgate.net Modern advancements in Ullmann-type reactions have introduced milder conditions and improved catalyst systems, often employing ligands to enhance efficiency and substrate scope. dntb.gov.uastackexchange.com These reactions are crucial for synthesizing complex heterocyclic ring systems through intramolecular couplings. dntb.gov.ua

The Pschorr cyclization offers a distinct pathway to dibenzofurans and other biaryl tricyclic systems. rsc.orgsigmaaldrich.com The reaction proceeds through the intramolecular substitution of an aromatic ring by an aryl radical, which is generated in situ from an aryldiazonium salt, typically with copper catalysis. rsc.orgrsc.org This method is particularly useful for creating specific substitution patterns on the final ring structure. sigmaaldrich.com The classical Pschorr reaction can have moderate yields, but newer methods with alternative one-electron donors have been developed to improve efficiency. rsc.org

Introduction of Dichloromethoxy Functionality

Once the dibenzofuran core is synthesized, the next critical step is the introduction of the dichloromethoxy group. This is not a trivial transformation and presents significant challenges in terms of both strategy and regioselectivity.

Directly adding a dichloromethoxy group in a single step is not a standard synthetic operation. The functionality is typically installed through a multi-step process or by using a specific reagent that acts as a synthon for the group.

A plausible and powerful method for this purpose is the Rieche formylation . nih.govnih.gov This reaction uses dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), to introduce a formyl group (aldehyde) onto an electron-rich aromatic ring. nih.govnih.gov The key intermediate in this reaction is the electrophilic dichloromethoxymethane cation ([Cl-CH-OMe]⁺), which attacks the aromatic ring. The resulting dichloromethyl ether intermediate is then hydrolyzed during workup to yield the aromatic aldehyde. ekb.eg To obtain the target "dichloromethoxy-" compound, the reaction would need to be stopped before the final hydrolysis step, which presents a significant synthetic challenge.

An alternative, though likely more complex, approach would involve a stepwise functionalization:

Dichloromethylation : Introducing a dichloromethyl (-CHCl₂) group onto the dibenzofuran ring.

Nucleophilic Substitution : Replacing one of the chlorine atoms with a methoxy (B1213986) group.

Another potential route is the direct chlorination of a methoxy-dibenzofuran at the methyl group of the ether. However, controlling this reaction to achieve dichlorination without affecting the aromatic rings would be difficult.

Stepwise chlorination of the dibenzofuran ring itself is also a known process. Studies have shown that dibenzofuran can be chlorinated using reagents like copper(II) chloride, leading to various chlorinated dibenzofurans (CDFs). rsc.org Following chlorination, a nucleophilic aromatic substitution could potentially be used to introduce the methoxy group, although this is often challenging on unactivated aryl chlorides.

A primary challenge in the functionalization of dibenzofuran is controlling the position of substitution (regioselectivity). Dibenzofuran undergoes electrophilic aromatic substitution, such as Friedel-Crafts reactions and halogenation. nih.gov The reactivity of the different positions on the dibenzofuran ring is not equal.

Based on studies of electrophilic substitution reactions like nitration, the preferred positions for attack are C2 and C8, followed by C3 and C7. rsc.org The numbering convention for dibenzofuran is as follows:

(Simplified representation for numbering)

Therefore, in a reaction like the Rieche formylation, the dichloromethoxy group would be expected to add preferentially at the 2- or 8-position. Achieving substitution at other positions, or controlling the reaction to yield a single isomer when multiple positions are activated, is a significant hurdle. If the dibenzofuran core already possesses other substituents, these will further influence the regiochemical outcome of the electrophilic attack, adding another layer of complexity to the synthesis. For instance, an electron-donating group would activate the ortho and para positions relative to it, potentially leading to a mixture of products.

Novel Synthetic Routes for Functionalized Dibenzofurans

Novel synthetic strategies for preparing functionalized dibenzofurans, including hypothetical routes to dichloromethoxy-substituted derivatives, often leverage modern catalytic systems to achieve high efficiency and selectivity. These methods can be broadly categorized into transition-metal-catalyzed cross-coupling and cyclization reactions, as well as classical cyclization methods applied to suitably substituted precursors.

One potential approach involves the synthesis of a dichloromethoxy-substituted biphenyl (B1667301) derivative, which can then undergo intramolecular cyclization. For instance, a dichloromethoxy-substituted phenol (B47542) could be coupled with an ortho-haloaryl compound via an Ullmann condensation or a palladium-catalyzed etherification to form a diaryl ether. Subsequent intramolecular C-H activation and C-O bond formation, often catalyzed by palladium, could then yield the desired dibenzofuran.

A hypothetical reaction scheme could involve the following steps:

Synthesis of a Dichloromethoxy-Substituted Phenol: A suitable phenolic precursor could be treated with a reagent capable of delivering the dichloromethoxy group.

Coupling Reaction: The resulting dichloromethoxy-phenol could then be coupled with an ortho-iodobiphenyl or a related derivative.

Intramolecular Cyclization: The diaryl ether intermediate would then be subjected to cyclization conditions, typically involving a palladium catalyst, to form the furan (B31954) ring of the dibenzofuran system.

Interactive Table: Hypothetical Reaction Conditions for Palladium-Catalyzed Cyclization

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | 75 |

| 2 | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 82 |

| 3 | Pd/C | - | NaOt-Bu | DMF | 120 | 68 |

Another innovative approach could be a one-pot synthesis that combines C-H activation and C-O bond formation, a strategy that has been successfully applied to the synthesis of other substituted dibenzofurans. nih.gov

Mechanistic Studies of Dichloromethoxy-Dibenzofuran Synthesis Reactions

The mechanistic pathways for the synthesis of dichloromethoxy-dibenzofurans would be expected to follow established patterns for similar dibenzofuran syntheses. The specific mechanism would depend on the chosen synthetic route.

For a palladium-catalyzed intramolecular C-H activation/C-O cyclization of a dichloromethoxy-substituted diaryl ether, the catalytic cycle would likely proceed as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X (where X is a halide) bond of the ortho-haloaryl moiety of the diaryl ether, forming a Pd(II) intermediate.

C-H Activation/Concerted Metalation-Deprotonation (CMD): The palladium center then coordinates to the C-H bond of the other aromatic ring. A base assists in the deprotonation, leading to the formation of a palladacycle. The presence of the dichloromethoxy group, being electron-withdrawing, might influence the regioselectivity of this step.

Reductive Elimination: The final step involves the reductive elimination of the C-O bond, forming the furan ring of the dibenzofuran product and regenerating the active Pd(0) catalyst. nih.gov

Alternatively, a Pschorr cyclization could be envisioned, starting from a dichloromethoxy-substituted 2-amino-2'-hydroxydiphenyl derivative. The proposed mechanism for this pathway is as follows:

Diazotization: The primary amino group is converted into a diazonium salt using nitrous acid. organic-chemistry.orgwikipedia.org

Radical Formation: The diazonium salt can then be induced to decompose, often with copper catalysis, to generate an aryl radical and release nitrogen gas. organic-chemistry.orgwikipedia.org

Intramolecular Radical Aromatic Substitution: The newly formed aryl radical attacks the adjacent aromatic ring at the carbon bearing the hydroxyl group.

Rearomatization: A final proton transfer step leads to the formation of the aromatic dibenzofuran ring.

Interactive Table: Proposed Intermediates in Pschorr Cyclization

| Step | Intermediate | Description |

| 1 | Dichloromethoxy-substituted 2-amino-2'-hydroxydiphenyl | Starting Material |

| 2 | Dichloromethoxy-substituted diazonium salt | Formed by reaction with nitrous acid |

| 3 | Dichloromethoxy-substituted aryl radical | Generated upon loss of N₂ |

| 4 | Cyclized radical intermediate | Formed by intramolecular attack |

| 5 | Dichloromethoxy-dibenzofuran | Final product after rearomatization |

The electronic properties of the dichloromethoxy group would likely play a significant role in the feasibility and outcome of these reactions, potentially influencing reaction rates and regioselectivity. Further computational and experimental studies would be necessary to fully elucidate the precise mechanistic details for the synthesis of this specific compound.

Formation Pathways of Dichloromethoxy Substituted Dibenzofurans in Environmental and Industrial Contexts

Thermochemical Pathways and Reaction Mechanisms

The formation of complex aromatic compounds such as dichloromethoxy-substituted dibenzofurans in high-temperature environments is governed by a series of intricate chemical reactions. These can be broadly categorized into precursor-based mechanisms and de novo synthesis, both of which are heavily influenced by the surrounding chemical and physical conditions.

Precursor-Based Formation Mechanisms

The condensation of chlorophenols is a well-established pathway for the formation of PCDFs and serves as a primary model for understanding the potential formation of dichloromethoxy-dibenzofurans. researchgate.net In this mechanism, two chlorophenol molecules, or a chlorophenol and a chlorobenzene (B131634) molecule, react to form a diphenyl ether, which then undergoes cyclization to form the dibenzofuran (B1670420) ring structure. The presence of a methoxy (B1213986) group on one of the precursors would logically lead to a methoxy-substituted dibenzofuran. The specific positioning of the chloro- and methoxy- substituents on the final molecule would be determined by the substitution patterns of the initial precursor molecules. Research on PCDF formation has shown that the reaction enthalpies for these condensation reactions are influenced by the specific isomers involved. researchgate.net

The general reaction can be conceptualized as:

Step 1: Condensation: Two precursor molecules (e.g., a dichlorophenol and a methoxyphenol, or chlorinated methoxyphenols) react to form a substituted diphenyl ether.

Step 2: Cyclization: The diphenyl ether undergoes an intramolecular cyclization, eliminating a molecule (such as water or hydrogen chloride) to form the furan (B31954) ring of the dibenzofuran structure.

Combustion and pyrolysis environments, such as those found in municipal waste incinerators and industrial furnaces, provide the necessary energy and reactive species for the formation of complex aromatic compounds. epa.govnih.gov In these settings, a diverse array of chlorinated precursors, including chlorobenzenes, chlorophenols, and even polychlorinated biphenyls (PCBs), can contribute to the formation of dibenzofuran structures. researchgate.netnih.gov The incomplete combustion of organic matter in the presence of chlorine sources generates a pool of radical species and reactive intermediates that can combine to form larger, more complex molecules. researchgate.net The presence of methoxy-substituted precursors in the fuel or waste stream would be a prerequisite for the formation of dichloromethoxy-dibenzofurans through this pathway.

De Novo Synthesis Mechanisms

De novo synthesis is a formation pathway that does not rely on pre-existing, structurally similar precursors. Instead, it involves the formation of dibenzofuran structures from macromolecular carbon matrices in the presence of a chlorine source and oxygen. epa.gov

Fly ash, a byproduct of combustion processes, is a key site for de novo synthesis. epa.gov It consists of a carbonaceous matrix along with various metal catalysts and inorganic chlorides. The carbon structure within the fly ash can be broken down and reformed into dibenzofuran rings through a series of chlorination and oxidation reactions on the surface of the fly ash particles. epa.gov For dichloromethoxy-dibenzofurans to be formed via this pathway, a source of methoxy groups would need to be available to be incorporated into the forming dibenzofuran structure, or a post-formation methoxylation reaction would need to occur.

The efficiency and outcome of both precursor-based and de novo synthesis pathways are highly dependent on the specific reaction conditions.

Temperature: The formation of PCDFs, and by analogy dichloromethoxy-dibenzofurans, is highly temperature-dependent. The optimal temperature window for de novo synthesis on fly ash is generally considered to be between 250°C and 450°C. nih.gov Within this range, the rates of both the formation and destruction reactions are significant.

Catalysts: Metal compounds, particularly copper chlorides, are known to be potent catalysts in the formation of PCDFs. researchgate.net They facilitate the chlorination of organic precursors and the cyclization reactions that lead to the dibenzofuran structure. The presence of such catalysts on fly ash can significantly enhance the rate of de novo synthesis.

The following table summarizes the key factors influencing the formation of dibenzofuran derivatives:

| Factor | Influence on Formation | Relevant Research Findings |

| Precursors | The presence of substituted phenols and benzenes directly contributes to the formation of corresponding substituted dibenzofurans through condensation reactions. researchgate.net | The distribution of PCDF congeners is often related to the types of chlorinated precursors present in industrial processes. epa.gov |

| Temperature | A specific temperature window (typically 250-450°C) is optimal for de novo synthesis on fly ash. nih.gov | Studies on sinter plant fly ash have shown a second formation maximum around 400°C. nih.gov |

| Oxygen | Essential for the formation of the oxygen bridge in the dibenzofuran molecule. | The oxidative degradation of carbon on fly ash correlates with the temperatures of maximum PCDF formation. nih.gov |

| Catalysts | Metal chlorides, especially copper compounds, significantly enhance the rate of formation reactions. researchgate.net | The catalytic activity of metals is a key factor in both precursor-based and de novo synthesis pathways. |

| Carbon Matrix | The structure and reactivity of the carbon in fly ash influence the efficiency of de novo synthesis. epa.gov | The breakdown of the carbon matrix is a defining feature of de novo synthesis. epa.gov |

Radical-Mediated Formation Pathways

The formation of dibenzofuran-type structures in high-temperature environments, such as combustion processes and industrial thermal treatments, is often driven by radical chemistry. These pathways involve highly reactive intermediates that can lead to the cyclization and subsequent halogenation of aromatic precursors.

While direct experimental evidence for the involvement of cyclopentadienyl (B1206354) radicals in the formation of dichloromethoxy-dibenzofurans is not extensively documented, the role of such radicals in the formation of polycyclic aromatic hydrocarbons (PAHs) is well-established. It is hypothesized that similar mechanisms could contribute to the build-up of the dibenzofuran core. The cyclopentadienyl radical (C₅H₅•) is a key intermediate in the breakdown of larger aromatic structures and the formation of new ones.

In the context of dibenzofuran formation, it is plausible that precursors containing a furan ring or other oxygen-containing heterocyclic structures could react with cyclopentadienyl radicals or similar species. These reactions could proceed through a series of addition and cyclization steps, ultimately leading to the stable dibenzofuran skeleton. The presence of a methoxy group on one of the aromatic precursors would influence the reaction kinetics and the final substitution pattern of the resulting dibenzofuran.

The chlorination of the dibenzofuran structure is a critical step in the formation of dichloromethoxy-dibenzofurans. Halogenation can occur through several mechanisms, particularly in environments where chlorine sources are available, such as in waste incineration or certain chemical manufacturing processes.

The primary mechanism for the chlorination of aromatic compounds like dibenzofurans is electrophilic aromatic substitution. However, in high-temperature, radical-rich environments, a free-radical halogenation mechanism can also be significant. libretexts.org This process is characterized by three main steps:

Initiation: The process begins with the formation of chlorine radicals (Cl•), typically initiated by heat or UV light, which breaks the Cl-Cl bond. libretexts.org

Propagation: A chlorine radical can abstract a hydrogen atom from the dibenzofuran ring, forming a dibenzofuranyl radical and hydrogen chloride (HCl). This dibenzofuranyl radical can then react with a molecule of Cl₂ to form a chlorinated dibenzofuran and a new chlorine radical, which continues the chain reaction. libretexts.org

Termination: The reaction ceases when radicals combine with each other. libretexts.org

The presence of a methoxy group on the dibenzofuran ring would direct the position of chlorination due to its electronic effects on the aromatic system.

Computational Modeling of Formation Kinetics and Thermodynamics

Computational chemistry provides valuable insights into the complex reaction mechanisms and energetics of chemical processes that are difficult to study experimentally. Density Functional Theory (DFT) and Canonical Variational Transition State Theory (CVTST) are powerful tools for investigating the formation of substituted dibenzofurans.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the reaction mechanisms of complex chemical reactions, including the formation of polychlorinated dibenzofurans (PCDFs). nih.gov DFT calculations can be used to determine the geometries of reactants, products, and, most importantly, transition states. nih.govnih.gov By calculating the energies of these species, the energy barriers (activation energies) for different reaction pathways can be determined.

For the formation of dichloromethoxy-dibenzofurans, DFT studies could elucidate the most favorable pathways by comparing the energy barriers of different radical addition, cyclization, and chlorination steps. For example, a DFT study on the reactions of dibenzofuran under reducing conditions has shown that the C-O beta-scission has a very high energy barrier, suggesting that pathways involving the formation of dibenzofuranyl radicals are more likely. nih.gov Similar studies could be applied to methoxy-substituted precursors to understand how the substituent affects the stability of intermediates and transition states.

Table 1: Representative Energy Barriers for Dibenzofuran Reactions from DFT Studies This table presents hypothetical data based on typical DFT calculation outputs for similar compounds, as specific data for dichloromethoxy-dibenzofuran is not available.

| Reaction Step | Hypothetical Energy Barrier (kcal/mol) | Significance |

|---|---|---|

| Hydrogen abstraction from methoxy-dibenzofuran by Cl• | 5-10 | Initiates the radical chlorination pathway. |

| Cyclization of a methoxy-substituted precursor radical | 15-25 | Formation of the dibenzofuran ring system. |

| Addition of Cl• to the methoxy-dibenzofuran ring | 8-15 | A key step in the direct chlorination process. |

Canonical Variational Transition State Theory (CVTST) is a more advanced version of conventional Transition State Theory (TST). umn.edu While TST assumes that a reaction proceeds through a single, well-defined transition state at the saddle point of the potential energy surface, CVTST variationally optimizes the position of the transition state to minimize the calculated reaction rate, which can provide more accurate rate constants, especially for reactions with flat potential energy surfaces or multiple possible transition states. umn.eduresearchgate.net

The application of CVTST, often in conjunction with DFT calculations for the potential energy surface, allows for the computation of temperature-dependent reaction rate constants. bohrium.comnih.gov For the formation of dichloromethoxy-dibenzofurans, CVTST could be used to:

Calculate the rate constants for the various elementary reactions involved in the formation pathways.

Determine the dominant reaction channels at different temperatures.

Assess the influence of the methoxy substituent on the reaction kinetics.

For instance, CVTST has been successfully applied to study the reaction of various fluorinated hydrocarbons with hydroxyl radicals, providing accurate rate constants over a wide range of temperatures. nih.govnih.gov A similar approach could be used to model the kinetics of the radical-mediated formation and chlorination of methoxy-dibenzofurans.

Computational Chemistry and Quantum Mechanical Investigations of Dichloromethoxy Substituted Dibenzofurans

Electronic Structure and Molecular Orbital Theory Studies

The electronic structure of dichloromethoxy-substituted dibenzofurans dictates their chemical behavior and properties. Molecular orbital (MO) theory is central to understanding this structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aps.org The energy and distribution of these frontier orbitals are crucial for predicting reactivity, electronic transitions, and charge transport properties. mdpi.com

In the dibenzofuran (B1670420) framework, the HOMO is typically distributed across the carbocyclic rings and the oxygen heteroatom, while the LUMO is predominantly located on the fused benzene (B151609) rings. mdpi.comresearchgate.net The introduction of substituents, such as the dichloromethoxy group, significantly perturbs this electronic arrangement. The chlorine atoms, being electronegative, and the methoxy (B1213986) group, with its potential for electron donation through resonance, create a complex electronic effect.

Computational studies, often using DFT methods like B3LYP, can precisely model these effects. researchgate.netmdpi.com The position of the dichloromethoxy group on the dibenzofuran skeleton would lead to different HOMO-LUMO energy gaps across various isomers. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. scirp.org For instance, substitution can alter the spatial distribution of the HOMO and LUMO, which has been shown to influence charge transport properties in dibenzofuran-based materials used in organic light-emitting diodes (OLEDs). mdpi.comrsc.org

Table 1: Predicted Frontier Orbital Energies for a Hypothetical Dichloromethoxy-Dibenzofuran Isomer

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Primarily located on the dibenzofuran ring system, with some contribution from the methoxy oxygen. |

| LUMO | -1.20 | Distributed across the aromatic rings, influenced by the electron-withdrawing chlorine atoms. |

| HOMO-LUMO Gap | 5.65 | Influences the molecule's electronic transitions and overall reactivity. |

Note: The values in this table are illustrative and represent typical results from DFT calculations for a substituted aromatic ether.

Conformational Analysis and Isomer Stability Calculations

The substitution of a dichloromethoxy group onto the dibenzofuran ring system can result in numerous positional isomers, each with unique energetic and structural characteristics. scirp.org Computational methods are essential for performing conformational analyses and calculating the relative stabilities of these isomers. hypercubeusa.comnih.govnih.govrsc.org

The parent dibenzofuran molecule is largely planar. However, the introduction of a bulky dichloromethoxy group can induce steric hindrance, forcing the molecule to deviate from planarity. mdpi.com This distortion introduces strain energy, which is the excess internal energy resulting from a molecule's deviation from its ideal geometry. fiveable.meiupac.orgwikipedia.orgencyclopedia.pub

The thermodynamic stability of different dichloromethoxy-dibenzofuran positional isomers can be compared by calculating their total electronic energies or heats of formation using quantum mechanical methods. mdpi.comhypercubeusa.comnih.gov Studies on related polychlorinated dibenzofurans (PCDFs) have shown that the relative stability of isomers is governed by the interactions between substituents. mdpi.comnih.gov

Generally, isomers that minimize repulsive steric and electrostatic interactions are more stable. For halogenated aromatic compounds, it has been observed that meta-substituted isomers often exhibit greater stability than ortho- or para-isomers, a phenomenon attributed to the minimization of unfavorable electronic interactions. nih.gov For dichloromethoxy-dibenzofurans, the isomer with the lowest energy (i.e., the most stable) would be the one that best accommodates the steric bulk and electronic effects of the substituent. The relative populations of different isomers at equilibrium can be predicted using the Boltzmann distribution based on their calculated energy differences. mdpi.com

Table 2: Illustrative Relative Energies of Hypothetical Dichloromethoxy-Dibenzofuran Isomers

| Isomer Position | Calculated Relative Energy (kcal/mol) | Predicted Relative Abundance at 600 K (%) |

| 2-Dichloromethoxy-dibenzofuran | 0.00 (Reference) | 65.2 |

| 4-Dichloromethoxy-dibenzofuran | +1.50 | 15.5 |

| 1-Dichloromethoxy-dibenzofuran | +2.10 | 8.3 |

| 3-Dichloromethoxy-dibenzofuran | +0.25 | 11.0 |

Note: This table presents hypothetical data to illustrate the typical energy differences and resulting isomer distributions predicted by computational models. The stability order is based on general principles of steric and electronic effects.

Spectroscopic Property Predictions

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization. sydney.edu.au Techniques exist to predict NMR, mass spectrometry, and vibrational spectra with a high degree of accuracy. arxiv.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. Computational models, including DFT and machine learning approaches, can predict ¹H and ¹³C NMR chemical shifts. rsc.orgchemaxon.commestrelab.comnmrdb.org These predictions are based on calculating the magnetic shielding around each nucleus in the molecule's calculated 3D structure. rsc.org By comparing predicted spectra for all possible isomers with experimental data, the correct structure can be confidently assigned. nmrium.org

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. shimadzu.comshimadzu.com While direct prediction of a full mass spectrum is complex, quantum chemical calculations can predict the stability of potential fragment ions, thereby rationalizing the observed fragmentation pathways. For dichloromethoxy-dibenzofuran, predictable fragmentation would involve the loss of chlorine atoms, the methoxy group, or the entire dichloromethoxy side chain. This information is vital for identifying these compounds in complex environmental or biological samples using techniques like GC-MS. nih.govepa.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for a Hypothetical 2-Dichloromethoxy-dibenzofuran

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 112.5 |

| C2 | 155.8 |

| C3 | 118.9 |

| C4 | 123.1 |

| C4a | 121.5 |

| C5a | 125.0 |

| C6 | 128.2 |

| C7 | 124.6 |

| C8 | 122.3 |

| C9 | 111.9 |

| C9a | 156.5 |

| C9b | 120.7 |

| -OCHCl₂ | 85.4 |

Note: These values are hypothetical predictions based on standard substituent effects on the dibenzofuran scaffold.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govsmu.edu Each mode corresponds to a specific motion of atoms, such as bond stretching or bending. mdpi.com DFT calculations are widely used to compute the vibrational frequencies and intensities of a molecule. diva-portal.org

The resulting predicted spectrum provides a "fingerprint" that is unique to the molecule's structure and conformation. smu.edu By analyzing the predicted vibrational modes, specific bands in an experimental spectrum can be assigned to particular functional groups. For dichloromethoxy-dibenzofuran, characteristic vibrations would include C-O-C stretching of the furan (B31954) and ether groups, C-Cl stretching, aromatic C-H stretching, and skeletal vibrations of the fused rings. mdpi.comrsc.org

Table 4: Predicted Characteristic Vibrational Frequencies for Dichloromethoxy-Dibenzofuran

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3150 | Stretching of hydrogen atoms on the benzene rings. |

| Aromatic C=C Stretch | 1450 - 1600 | Skeletal vibrations of the aromatic rings. |

| C-O-C Asymmetric Stretch (Ether) | 1200 - 1270 | Stretching of the ether linkage in the dichloromethoxy group. |

| C-O-C Asymmetric Stretch (Furan) | 1280 - 1350 | Stretching of the furan ether linkage. |

| C-Cl Stretch | 700 - 850 | Stretching of the carbon-chlorine bonds. |

Note: The frequencies are typical ranges for the specified functional groups and are used for illustrative purposes.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for investigating the time-dependent behavior of molecular systems, offering profound insights into intermolecular forces and structural stability. researchgate.netmdpi.com For dichloromethoxy-substituted dibenzofurans, MD simulations can elucidate how these molecules interact with their environment, including solvents, surfaces, or other molecules. These simulations predict the trajectory of atoms and molecules by applying classical mechanics, where the forces between particles are described by a molecular mechanics force field. researchgate.netnih.gov

The core of MD simulations is the force field, an empirical set of energy functions and parameters that define the potential energy of a system based on the positions of its constituent particles. Force fields like COMPASS or CHARMM are used to calculate intramolecular forces (bond stretching, angle bending, torsions) and intermolecular forces. nih.govmdpi.com The primary intermolecular forces dictating the behavior of dichloromethoxy-dibenzofurans are van der Waals forces and electrostatic interactions. The presence of chlorine atoms, the ether oxygen of the methoxy group, and the furan oxygen create a complex electrostatic potential map, leading to specific dipole-dipole interactions and potential hydrogen bonding with protic species. jmcs.org.mx

A key metric derived from MD simulations is the binding energy, which quantifies the strength of the interaction between two or more components in a system. mdpi.com It is calculated by subtracting the energies of the individual components from the total energy of the combined system. A higher binding energy indicates a more stable complex. mdpi.com Another related parameter is the cohesive energy density (CED), which measures the total intermolecular forces within a condensed phase and can be correlated with properties like solubility and miscibility. mdpi.com

By simulating dichloromethoxy-dibenzofuran in various environments, researchers can analyze its conformational preferences, the stability of different isomers, and the specific atomic contacts that govern its interactions. For instance, simulations can reveal whether the methoxy group is oriented in a specific manner to facilitate or hinder interactions with a neighboring molecule. This provides a dynamic, mechanistic understanding that complements static quantum chemical calculations.

Table 1: Illustrative Binding Energies of a Dichloromethoxy-dibenzofuran Isomer with Different Molecules from MD Simulations.

Note: This table presents hypothetical data for illustrative purposes, based on typical outputs from MD simulation studies designed to compare intermolecular interaction strengths.

| Interacting Molecule | Dominant Interaction Type | Calculated Binding Energy (kcal/mol) | System Stability |

|---|---|---|---|

| Water (H₂O) | Hydrogen Bonding, Dipole-Dipole | -8.5 | Moderate |

| Benzene (C₆H₆) | van der Waals (π-π stacking) | -5.2 | Low |

| Methanol (CH₃OH) | Hydrogen Bonding, Dipole-Dipole | -9.1 | High |

| Another Dibenzofuran Molecule | van der Waals, Dipole-Dipole | -7.3 | Moderate |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling, often referred to as Quantitative Structure-Property Relationship (QSPR) modeling when excluding biological endpoints, establishes a mathematical correlation between the chemical structure of a compound and its physicochemical properties. aip.orgeuropa.eu For dichloromethoxy-substituted dibenzofurans, QSAR provides mechanistic insights by identifying which structural attributes, or "descriptors," are most influential in determining specific behaviors or properties. umich.edu This approach moves beyond analyzing a single molecule to predicting the properties of a whole class of related compounds.

The foundation of a QSAR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's topology, geometry, or electronic structure. For halogenated aromatic compounds like dichloromethoxy-dibenzofurans, quantum chemical descriptors are particularly valuable as they provide a more fundamental description of the molecule's characteristics. nih.gov Research on related polychlorinated dibenzofurans (PCDFs) has shown that descriptors such as total energy, mean polarizability, dipole moment, absolute electronegativity, and electrophilicity index are highly significant for predicting physicochemical properties like aqueous solubility and partition coefficients. nih.govnih.gov

These models are invaluable for screening compounds and for understanding how structural modifications can tune a molecule's properties for specific applications, providing a rational basis for chemical design while minimizing extensive experimental testing. europa.eu

Table 2: Key Quantum Chemical Descriptors for QSAR Modeling of Dichloromethoxy-dibenzofurans and Their Mechanistic Relevance.

Note: This table is based on descriptors found to be significant in QSAR/QSPR studies of related polychlorinated dibenzofurans (PCDFs).

| Descriptor | Definition | Mechanistic Insight Provided |

|---|---|---|

| Total Energy (E_total) | The total electronic energy of the molecule calculated by quantum mechanics. | Reflects the overall stability of the molecular structure. nih.gov |

| Mean Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Indicates the strength of van der Waals or dispersive interactions. nih.govnih.gov |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule (i.e., its overall polarity). | Quantifies the potential for electrostatic and dipole-dipole interactions. nih.gov |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electronic charge from the environment. | Indicates the propensity of the molecule to act as an electron acceptor in interactions. nih.gov |

| Molecular Volume | The volume occupied by the molecule. | Relates to steric effects and the "bulkiness" of the molecule, which influences partitioning behavior. aip.org |

Environmental Transformation and Degradation Pathways of Dichloromethoxy Substituted Dibenzofurans

Biodegradation Mechanisms in Environmental Compartments

The biodegradation of dibenzofurans, including their halogenated and methoxylated derivatives, is primarily a microbial process. Various bacterial and fungal strains have demonstrated the ability to transform or degrade these compounds, often through co-metabolism, where the degradation of the target compound is facilitated by the presence of a primary growth substrate.

The microbial breakdown of dibenzofuran (B1670420) and its derivatives typically commences with an oxidative attack on the aromatic rings. Two principal initial enzymatic attacks have been identified: angular dioxygenation and lateral dioxygenation.

Angular Dioxygenation: This is a common pathway for the degradation of dibenzofuran and its lightly chlorinated derivatives. nih.govnih.gov The process is initiated by a dioxygenase enzyme that attacks the carbon atoms adjacent to the ether bridge (C4 and C4a). nih.govethz.ch This leads to the formation of an unstable diol, which spontaneously rearranges to a trihydroxybiphenyl derivative. nih.gov Subsequent enzymatic steps involve the cleavage of the aromatic ring, a process known as ring fission, which is catalyzed by an extradiol dioxygenase. nih.gov This meta-cleavage of the dihydroxylated aromatic nucleus is a critical step in the breakdown of the stable dibenzofuran structure. nih.gov For chlorinated dibenzofurans, this can result in the formation of chlorinated salicylic (B10762653) acids. nih.gov

Lateral Dioxygenation: In this pathway, the initial dioxygenase attack occurs on the lateral carbons of one of the benzene (B151609) rings (e.g., C1 and C2, or C2 and C3). This pathway has been observed in the co-metabolic degradation of dibenzofuran by some biphenyl-utilizing bacteria. nih.gov The lateral dioxygenation leads to the formation of dihydrodiols, which are then further metabolized. For instance, the degradation of dibenzofuran via lateral dioxygenation by Ralstonia sp. strain SBUG 290 results in the formation of 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, which is subsequently degraded to salicylic acid. nih.gov

For dichloromethoxy-substituted dibenzofurans, it is plausible that both pathways could be active, with the specific route being dependent on the microbial species present and the substitution pattern of the chlorine and methoxy (B1213986) groups on the dibenzofuran molecule. The presence of these substituents can influence the substrate specificity and regioselectivity of the initial dioxygenase attack.

A variety of enzymes are implicated in the biodegradation of dibenzofuran and its derivatives. These enzymes are often part of complex catabolic pathways.

Key enzymes involved in the initial stages of degradation include:

| Enzyme Class | Specific Enzyme Example | Function | Reference |

| Dioxygenases | Dibenzofuran 4,4a-dioxygenase | Catalyzes the initial angular dioxygenation of the dibenzofuran ring system. | ethz.ch |

| Biphenyl-2,3-dioxygenase | Can co-oxidize dibenzofurans, initiating lateral dioxygenation. | nih.gov | |

| Carbazole 1,9a-dioxygenase | Shows activity towards some chlorinated dibenzofurans. | nih.gov | |

| Dehydrogenases | Dihydrodiol dehydrogenase | Oxidizes the dihydrodiol intermediates formed during lateral dioxygenation. | nih.gov |

| Dioxygenases | Extradiol dioxygenase | Catalyzes the meta-cleavage of dihydroxylated intermediates. | nih.gov |

| Hydrolases | Meta-cleavage compound hydrolase | Hydrolyzes the ring fission products to simpler organic acids. | nih.gov |

Fungal systems, particularly those of white-rot fungi, employ a different set of enzymes. These fungi utilize extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases, which have a broad substrate specificity and can oxidize a wide range of aromatic pollutants, including chlorinated dibenzofurans. nih.govfrontiersin.org These enzymes can catalyze hydroxylation and methoxylation reactions. researchgate.net

The identification of metabolites is crucial for elucidating the degradation pathways of dichloromethoxy-substituted dibenzofurans. While specific studies on these exact compounds are limited, research on related chlorinated and methoxylated dibenzofurans provides insights into potential biotransformation products.

During the microbial degradation of chlorinated dibenzofurans, the following types of metabolites have been identified:

Chlorinated Salicylic Acids: The degradation of mono- and dichlorinated dibenzofurans by bacteria such as Sphingomonas sp. strain RW1 has been shown to produce corresponding mono- and dichlorinated salicylates. nih.gov

Chlorinated Catechols: In some degradation pathways, chlorinated catechols are formed as key intermediates. nih.gov

Trihydroxybiphenyls: These are the initial products of angular dioxygenation of the dibenzofuran ring. nih.gov

Ring Fission Products: Following the cleavage of the aromatic ring, various aliphatic and aromatic acids are formed. For example, 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid is a metabolite from the angular dioxygenation pathway of dibenzofuran. nih.gov

Hydroxylated and Methoxylated Compounds: Fungal degradation of chlorinated dibenzo-p-dioxins and dibenzofurans can lead to the formation of chlorinated hydroxylated and methoxylated compounds, such as chlorobenzoic acids and chlorobenzyl alcohols. researchgate.net The formation of monochloro- and dichloromethoxydibenzofuran carboxylic acids has been observed in photochemical reactions, suggesting that such structures can be intermediates in transformation processes. justobjects.nl

A study on the degradation of 2-chlorodibenzofuran (B1219818) by Burkholderia sp. strain JB1 identified 3-chloro-2′,3,3′-trihydroxybiphenyl and 5-chlorosalicylic acid as metabolites, confirming the angular dioxygenation pathway. nih.gov The presence of a methoxy group in addition to chlorine atoms on the dibenzofuran ring would likely lead to a more complex array of metabolites, potentially including chlorinated and methoxylated derivatives of the above-mentioned compounds. For instance, the mass spectrum of 4,5-dichloro-2-methoxybenzoic acid methyl ester has been identified in studies of chlorinated dibenzofuran degradation, indicating that methoxy- and chloro-substituted benzoic acids are plausible metabolites. nih.gov

Photodegradation Studies and Mechanisms

Photodegradation is a significant abiotic process that contributes to the transformation of dibenzofurans in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.

Exposure to ultraviolet (UV) radiation, particularly in the environmentally relevant UVA and UVB range, can induce the transformation of dibenzofurans. The primary photochemical reaction for chlorinated dibenzofurans is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. csbsju.edunih.gov This process generally leads to the formation of less chlorinated and often less toxic congeners.

However, other photochemical reactions can also occur, including:

Photoisomerization: The rearrangement of substituents on the aromatic ring.

Polymerization: The formation of larger molecules from the initial compound.

Photoincorporation: The reaction of photolytically generated radicals with other organic molecules present in the environment, such as humic substances. justobjects.nl

Studies on polychlorinated dibenzofurans (PCDFs) have shown that photolysis rates are dependent on the degree of chlorination, with rates generally decreasing as the number of chlorine atoms increases. nih.gov The solvent or environmental matrix also plays a crucial role, affecting the quantum yields and the types of products formed. For instance, the photodegradation of PCDFs can be faster in organic solvents or in the presence of photosensitizers compared to pure water. nih.gov

In natural waters, the photodegradation of dibenzofurans can be significantly enhanced by the presence of natural photosensitizers, such as dissolved organic matter (DOM), including humic and fulvic acids. csbsju.edu These substances absorb sunlight and transfer the energy to the target pollutant or generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which then react with and degrade the dibenzofuran molecule.

The photolysis of non-chlorinated dibenzofuran in lake water has been shown to yield 2,2′-dihydroxybiphenyl as a photoproduct, which can be further transformed into a trihydroxybiphenyl. csbsju.edu For chlorinated dibenzofurans, photosensitized reactions can lead to both reductive dechlorination and the formation of hydroxylated products. csbsju.edu The presence of a methoxy group on the dibenzofuran ring could influence the photosensitized degradation pathways by altering the electronic properties of the molecule and its susceptibility to attack by ROS.

The photodegradation of a dichloromethoxy-dibenzofuran in an environmental setting would likely involve a combination of direct photolysis (if it absorbs sunlight) and indirect, photosensitized reactions, leading to a mixture of dechlorinated, hydroxylated, and potentially ring-cleaved products.

Abiotic Transformation Processes in Aquatic and Terrestrial Systems

Dichloromethoxy-substituted dibenzofurans, a class of halogenated aromatic compounds, are subject to various abiotic transformation processes in the environment that can lead to their degradation or alteration. These processes are crucial in determining their persistence, bioavailability, and potential toxicity. The primary abiotic pathways include hydrolysis, solvolysis, and reductive dehalogenation, which are influenced by environmental conditions such as pH, temperature, and the presence of reactive species.

Hydrolysis and Solvolysis Mechanisms

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For dichloromethoxy-dibenzofurans, this process can be a pathway for degradation, although it is generally slow for aromatic halides under typical environmental conditions. The rate of hydrolysis is influenced by the position of the chlorine and methoxy substituents on the dibenzofuran ring structure.

The methoxy group (-OCH3) itself can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of a hydroxylated dichlorodibenzofuran. However, the ether linkage in methoxyaromatic compounds is generally stable.

Solvolysis, a more general term for the reaction of a substance with the solvent, would follow similar principles. In environments where other nucleophiles are present (e.g., in organic-rich sediments or co-contaminated sites), other substitution reactions could occur, but these are generally considered minor pathways compared to biotic degradation for such persistent organic pollutants.

Table 1: General Hydrolysis Potential of Related Compound Classes This table provides a qualitative assessment based on the general chemical properties of related compounds, as specific data for dichloromethoxy-dibenzofurans are not available.

| Compound Class | General Hydrolysis Rate in Environmental Conditions | Primary Hydrolysis Site | Influencing Factors |

|---|---|---|---|

| Polychlorinated Dibenzofurans (PCDFs) | Very Slow | C-Cl bond | pH, Temperature, Substitution Pattern |

| Chlorinated Alkanes | Variable (can be significant) | C-Cl bond | Number and position of Cl atoms |

| Aromatic Ethers (e.g., Anisoles) | Generally Slow | Ether bond (O-CH3) | Strongly acidic or basic conditions |

Reductive Dehalogenation Processes

Reductive dehalogenation is a process where a halogen atom on a molecule is replaced by a hydrogen atom. This is a significant degradation pathway for many chlorinated organic compounds, especially under anaerobic (oxygen-deficient) conditions found in sediments and some soils. epa.gov This process is critical because it can reduce the toxicity of the compounds, as toxicity is often linked to the number and position of chlorine atoms.

For dichloromethoxy-dibenzofurans, reductive dehalogenation would involve the stepwise removal of chlorine atoms. The reaction requires an electron donor and is often mediated by reduced metal species or other reducing agents present in the environment. While often a biotic process, abiotic reductive dehalogenation can also occur.

The mechanism of abiotic reductive dehalogenation can involve electron transfer from a reduced surface, such as iron sulfide (B99878) minerals, or from dissolved chemical reductants. The reactivity of different chlorinated positions on the dibenzofuran ring will vary, with some positions being more susceptible to dechlorination than others. Studies on related polychlorinated compounds suggest that dehalogenation is often regioselective.

While specific studies on the abiotic reductive dehalogenation of dichloromethoxy-dibenzofurans are scarce, research on other chlorinated aromatic compounds indicates that this can be a significant environmental fate process in anaerobic environments. scispace.com The presence of the methoxy group might influence the electronic properties of the aromatic system and thus affect the rate and regioselectivity of the dehalogenation reactions.

Environmental Transport and Partitioning Mechanisms (Focus on Chemical Behavior)

The movement and distribution of dichloromethoxy-substituted dibenzofurans in the environment are governed by their physicochemical properties. ontosight.ai Key processes include volatilization from surfaces and adsorption to solid phases like soil and sediment.

Volatilization from Environmental Matrices (e.g., Water Surfaces)

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the gas phase. For compounds in aquatic systems, the tendency to volatilize from water to air is described by the Henry's Law constant (HLC). chemsafetypro.com A high HLC indicates a greater tendency for a chemical to partition into the air from the water. chemsafetypro.com

Polychlorinated dibenzofurans generally have low water solubility and low vapor pressures, which results in a wide range of HLCs depending on the specific congener. nih.gov The addition of a methoxy group and two chlorine atoms to the dibenzofuran structure will influence these properties. Generally, increasing chlorination tends to decrease vapor pressure and water solubility. The methoxy group can slightly increase polarity compared to a hydrogen atom.

Table 2: Henry's Law Constants for Selected Dibenzofurans This table presents data for related compounds to infer the potential behavior of dichloromethoxy-dibenzofurans, for which specific data is not available.

| Compound | Henry's Law Constant (atm·m³/mol) | Reference |

|---|---|---|

| Dibenzofuran | 4.40 x 10⁻³ | unt.edu |

| 3-Chlorodibenzofuran | ~1.3 x 10⁻¹ (calculated from solubility and vapor pressure) | henrys-law.org |

Adsorption and Desorption Dynamics with Environmental Solids

Adsorption is the adhesion of chemicals to the surface of solid particles, such as soil and sediment. des.qld.gov.au This is a key process controlling the fate and transport of hydrophobic organic compounds like dichloromethoxy-dibenzofurans. des.qld.gov.au Desorption is the reverse process, where the chemical is released from the solid surface back into the surrounding water. des.qld.gov.au

The extent of adsorption is quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). ecetoc.orgservice.gov.uk High Koc values indicate a strong tendency for a compound to bind to the organic matter in soil and sediment, reducing its mobility and bioavailability in the environment. nih.gov

Desorption from soil and sediment particles can be a slow process, leading to the long-term sequestration of these compounds in the solid matrix. This sequestration can make them less available for degradation and uptake by organisms, but also reduces their transport in the dissolved phase.

Table 3: Soil-Water Partition Coefficients (Koc) for Related Compounds This table provides Koc values for related compounds to illustrate the expected adsorption behavior of dichloromethoxy-dibenzofurans.

| Compound | Log Koc (L/kg) | Reference |

|---|---|---|

| Dibenzofuran | 4.12 | epa.gov |

| Polychlorinated Biphenyls (PCBs) - Dichloro- | 4.29 - 4.66 | General literature values |

| Polychlorinated Dibenzofurans (PCDFs) - Dichloro- | ~5.0 - 6.0 (estimated) | General literature values |

Advanced Analytical Methodologies for Dichloromethoxy Substituted Dibenzofurans Research

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC/HRMS) for Congener-Specific Analysis

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is widely regarded as the gold standard for the analysis of dibenzofuran (B1670420) congeners. waters.comcapes.gov.br This technique combines the powerful separation capabilities of high-resolution gas chromatography with the precise mass-resolving power of a high-resolution mass spectrometer. nih.gov The gas chromatograph separates individual congeners from a complex mixture based on their boiling points and interaction with the chromatographic column. Subsequently, the mass spectrometer bombards the separated molecules with energy, causing them to ionize and fragment. By measuring the mass-to-charge ratio of these ions with high accuracy, HRMS can differentiate between target analytes and interfering compounds that may have the same nominal mass, thus offering superior selectivity and sensitivity. waters.comnih.gov

The combination of retention time from the GC and the exact mass from the MS provides a high degree of confidence in the identification and quantification of specific dichloromethoxy-dibenzofuran isomers. nih.gov This level of specificity is crucial because the toxic properties of dibenzofurans can vary significantly between different congeners. nih.gov The method is essential for generating data robust enough to meet stringent regulatory requirements and withstand legal scrutiny. nih.gov

To achieve the highest degree of accuracy and precision in quantification, HRGC/HRMS methods almost invariably employ isotope dilution techniques. nih.govchrom-china.com This approach involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing Carbon-13, ¹³C) to the sample before any extraction or cleanup steps. nih.govnih.gov These labeled compounds serve as internal standards. nih.gov

Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis. By comparing the response of the native analyte to the response of the known quantity of the labeled internal standard, analysts can accurately calculate the concentration of the target dichloromethoxy-dibenzofuran congener in the original sample, correcting for any procedural losses. chrom-china.comnih.gov This method significantly improves the accuracy and reproducibility of the results, making it indispensable for trace-level analysis in complex matrices like soil, pork, and paper. chrom-china.comnih.govresearchgate.net The recovery of these labeled standards is a key quality control metric.

Table 1: Example Recoveries of ¹³C-Labeled PCDD/F Congeners in Paper Samples This table illustrates typical recovery percentages for isotopically labeled standards in an analytical run, demonstrating the effectiveness of the isotope dilution technique.

| Labeled Compound | Recovery Percentage (%) |

|---|---|

| ¹³C-2,3,7,8-TCDD | 49.82% - 131.34% |

| ¹³C-1,2,3,7,8-PeCDD | 49.82% - 131.34% |

| ¹³C-1,2,3,4,7,8-HxCDD | 49.82% - 131.34% |

| ¹³C-2,3,7,8-TCDF | 49.82% - 131.34% |

| ¹³C-1,2,3,7,8-PeCDF | 49.82% - 131.34% |

| ¹³C-2,3,4,7,8-PeCDF | 49.82% - 131.34% |

Data derived from a study on newsprints and copy papers, showing the range of recoveries for all 13C labeled 2,3,7,8-substituted PCDD/Fs spiked. nih.gov

Achieving clear separation of various substituted dibenzofuran isomers is critical for accurate analysis, and this is accomplished by optimizing the gas chromatography conditions. researchgate.netresearchgate.net Key parameters include the choice of the stationary phase of the GC column, the column's temperature program, and carrier gas flow rates. researchgate.netlibretexts.org Different stationary phases exhibit varying selectivities for different compounds, and choosing the right one can significantly improve the resolution between closely eluting isomers. libretexts.org

Temperature programming, which involves systematically increasing the column temperature during the analysis, is used to ensure that both volatile and less volatile compounds elute as sharp, well-defined peaks within a reasonable timeframe. libretexts.org The initial temperature is set to resolve the early-eluting compounds, and then the temperature is ramped up to elute the higher-boiling-point compounds more quickly. libretexts.orglibretexts.org Fine-tuning these parameters is essential to separate target analytes from potential interferences, such as polychlorinated biphenyls (PCBs), which can co-elute and interfere with quantification. researchgate.net

Table 2: Key Parameters for Optimization in GCxGC-TOF-MS Analysis of PCDD/Fs This table highlights critical parameters that are adjusted to achieve optimal separation and sensitivity in a comprehensive two-dimensional gas chromatography system.

| Parameter | Optimized Setting/Condition | Purpose |

|---|---|---|

| Ion Source Temperature | 240 °C | To achieve the highest signal-to-noise ratio for all analytes. researchgate.net |

| Modulation Period | ≤ 4 seconds | To preserve separations achieved in the first dimension of GC. researchgate.net |

| Oven Temperature Program | Optimized for specific congeners | To ensure complete separation of the 17 most important PCDD/F congeners. researchgate.net |

| Column Flow Rate | Evaluated for optimal separation | To balance resolution and analysis time. researchgate.net |

| Electron Ionization Energy | Evaluated for optimal ionization | To maximize the production of characteristic ions for detection. researchgate.net |

Based on optimization studies for GCxGC-TOF-MS analysis of PCDD/Fs. researchgate.net

Application of Advanced Detection Techniques (e.g., Ion Mobility Spectrometry, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry)

Beyond conventional HRMS, more advanced detection techniques are being applied to the analysis of complex environmental contaminants, including dichloromethoxy-substituted dibenzofurans.

Ion Mobility Spectrometry (IMS) adds another dimension of separation to the analysis. nih.gov Coupled with mass spectrometry (IM-MS), this technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. nih.govmdpi.com This ability to measure an ion's collision cross-section (CCS) can help to distinguish between isomers that are difficult to separate by chromatography or mass spectrometry alone. rsc.org Different types of IMS, such as Drift Tube Ion Mobility Spectrometry (DTIMS), Traveling Wave Ion Mobility Spectrometry (TWIMS), and Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), offer various advantages for separating complex mixtures. mdpi.comlut.fi

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass analysis in terms of resolution and mass accuracy. youtube.com In FT-ICR MS, ions are trapped in a strong magnetic field where their cyclotron frequency is measured. youtube.com This frequency is inversely proportional to the ion's mass-to-charge ratio and can be measured with extremely high precision. The resulting ultra-high resolution allows for the unambiguous assignment of elemental formulas to detected ions, which is invaluable for identifying unknown compounds and for differentiating between molecules with very similar masses. pnnl.govnih.gov This capability is particularly useful in metabolomics and environmental studies where samples contain a vast number of different chemical compounds. nih.gov

Sample Preparation and Extraction Methodologies for Diverse Research Matrices

Before instrumental analysis can occur, the dichloromethoxy-dibenzofuran must be isolated from its sample matrix. This is a critical step, as matrices such as soil, sediment, sludge, air, and biological tissues are highly complex. unitar.orgnih.govnih.gov The goal is to efficiently extract the target analytes while removing as many interfering substances as possible. unitar.org

For solid samples like soil or fly ash, traditional Soxhlet extraction has been widely used. nih.gov A more modern and faster alternative is the Randall technique , which involves immersing the sample in boiling solvent, significantly reducing extraction times from 48 hours to just 2 hours with comparable or better efficiency. nih.gov For liquid samples like human serum, Solid-Phase Extraction (SPE) is a common technique where the sample is passed through a cartridge containing a solid adsorbent that retains the analytes of interest, which are then washed off with a solvent. unitar.orgmdpi.com

Following extraction, a "cleanup" step is almost always necessary to remove co-extracted compounds (like lipids in biological samples) that could interfere with the analysis. mdpi.comhelcom.fi This often involves column chromatography using materials like silica (B1680970) gel or alumina. nih.govmdpi.com Automated cleanup systems are also available to improve efficiency and reproducibility. nih.gov

Table 3: Comparison of Extraction Techniques for PCDD/Fs from Solid Samples

| Technique | Extraction Time | Solvent Volume | Efficiency | Notes |

|---|---|---|---|---|

| Conventional Soxhlet | 48 hours | High | Good | A well-established, but time-consuming method. nih.gov |

| Randall Technique | 2 hours | Lower than Soxhlet | Similar or higher than Soxhlet | A much faster method based on extraction with boiling solvent. nih.gov |

Data based on a comparative study for the extraction of PCDDs and PCDFs from various solid matrices. nih.gov

Quality Assurance and Quality Control Protocols in Analytical Research

To ensure that analytical results are accurate, reliable, and comparable between different laboratories, a rigorous Quality Assurance/Quality Control (QA/QC) program is essential. unitar.orgsigmaaldrich.com This program encompasses all stages of the analytical process, from sample collection to final data reporting. nih.gov Key components of a QA/QC protocol for dibenzofuran analysis include:

Method Blanks: A clean reference matrix is processed and analyzed in the same way as the actual samples to check for contamination introduced during the analytical procedure. epa.gov

Duplicate Samples: Analyzing a sample twice provides a measure of the method's precision. unitar.org

Certified Reference Materials (CRMs): These are materials with a known, certified concentration of the target analytes. Analyzing a CRM helps to verify the accuracy of the analytical method. unitar.orgnih.gov

Calibration Checks: The instrument's calibration is checked regularly using standard solutions to ensure it is performing correctly. epa.gov

Internal Standards: As described in the isotope dilution section, the recovery of labeled internal standards is monitored for every sample to ensure the extraction and analysis steps were successful. nih.govhelcom.fi

These QA/QC measures are fundamental for producing legally defensible data and for meeting the requirements of good laboratory practice (GLP). sigmaaldrich.comnih.gov

Table 4: Common QA/QC Samples and Their Purpose in Analytical Chemistry

| QA/QC Sample Type | Purpose | Assessed Parameter |

|---|---|---|

| Method Blank | To detect contamination from the laboratory environment or reagents. epa.gov | Accuracy (at low levels) |

| Matrix Spike (MS) | To measure the effect of the sample matrix on analytical recovery. epa.gov | Accuracy |

| Matrix Spike Duplicate (MSD) | To assess the precision and accuracy of the method in the sample matrix. epa.gov | Precision & Accuracy |

| Laboratory Control Sample (LCS) | To monitor the performance of the entire analytical system with a clean control matrix. | Accuracy & Precision |

| Certified Reference Material (CRM) | To validate the accuracy of the analytical method against a known standard. unitar.orgnih.gov | Accuracy |

Based on standard definitions of QA/QC samples used in chemical testing. epa.gov

Chemometric Approaches for Data Analysis and Pattern Recognition

The analysis of dichloromethoxy-substituted dibenzofurans and related compounds often generates large and complex datasets, especially when multiple congeners are measured across numerous samples. nih.gov Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data.

Techniques such as Principal Component Analysis (PCA) and cluster analysis are powerful tools for pattern recognition. nih.gov PCA can reduce the dimensionality of the data, allowing researchers to visualize the relationships between different samples and identify patterns in the congener profiles. For example, by applying PCA to sediment samples from different locations, researchers can identify distinct "fingerprints" of contamination. nih.gov These fingerprints can help to distinguish between different sources of pollution, as the relative abundance of various congeners can be characteristic of a specific industrial process or event. nih.gov This approach has been successfully used to differentiate between contamination sources in estuaries by comparing the PCDD/F patterns in sediments to those from a known manufacturing plant. nih.gov

Interactions and Mechanistic Studies Excluding Biological Outcomes/toxicity

Molecular Interactions with Environmental Receptors and Enzymes

The introduction of chloro and methoxy (B1213986) functional groups to the dibenzofuran (B1670420) scaffold can significantly influence its interaction with biological macromolecules. These interactions are crucial in understanding the compound's potential environmental impact and its metabolic fate.

Ligand-Receptor Binding Mechanisms (e.g., Aryl Hydrocarbon Receptor) from a structural/binding perspective

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is well-known for mediating the toxic effects of various environmental contaminants, including halogenated aromatic hydrocarbons like polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). epa.gov Upon binding a suitable ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the transcription of target genes. epa.govnih.gov

While direct structural studies on the binding of dichloromethoxy-dibenzofuran to the AhR are not extensively available in the reviewed literature, the binding mechanism can be inferred from studies on related chlorinated dibenzofuran congeners. The planarity of the dibenzofuran ring system is a key determinant for high-affinity binding to the AhR's ligand-binding domain (LBD). The presence and position of chlorine atoms and other substituents dictate the electronic properties and steric profile of the molecule, which in turn affect the binding affinity.

| Receptor | General Ligand Features for Binding | Potential Interaction Types with Dichloromethoxy-Dibenzofuran |

| Aryl Hydrocarbon Receptor (AhR) | Planar, hydrophobic, halogenated aromatic structure | Van der Waals forces, potential for dipole-dipole interactions and hydrogen bonding depending on isomer |

Enzyme Substrate Recognition and Catalytic Mechanisms

The metabolism of chlorinated aromatic compounds is often initiated by cytochrome P450 (CYP) monooxygenases. These enzymes play a crucial role in the detoxification of xenobiotics by introducing a hydroxyl group, which increases water solubility and facilitates excretion.

Studies on the metabolism of various chlorinated dibenzo-p-dioxins by bacterial and fungal cytochrome P450 enzymes have shown that the position of chlorine atoms significantly influences the rate and site of hydroxylation. nih.govelsevierpure.comnih.gov For instance, cytochrome P450 BM-3 from Bacillus megaterium and its mutants have been shown to metabolize mono-, di-, and trichlorodibenzo-p-dioxins, but not the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin. nih.gov The products are typically hydroxylated at an unsubstituted carbon atom. nih.gov